T-Butylaminopropyltrimethoxysilane
Overview
Description
T-Butylaminopropyltrimethoxysilane is an organosilicon compound with the chemical formula C10H25NO3Si. It is a versatile silane coupling agent used in various applications, including surface modification, adhesion promotion, and as a crosslinking agent in polymer chemistry .
Mechanism of Action
Target of Action
T-Butylaminopropyltrimethoxysilane is a complex chemical compound with a molecular formula of C10H25NO3Si . .
Biochemical Pathways
Biochemical pathways are complex networks of reactions that control the flux of metabolites to ensure that the output of the pathways meets biological demand . .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of T-Butylaminopropyltrimethoxysilane typically involves the reaction of trimethoxysilane with aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
T-Butylaminopropyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
T-Butylaminopropyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between inorganic materials and organic polymers.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, and sealants to improve durability and performance.
Comparison with Similar Compounds
Similar Compounds
- N-Butylaminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
Uniqueness
T-Butylaminopropyltrimethoxysilane is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and durability are critical .
Properties
IUPAC Name |
2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO3Si/c1-10(2,3)11-8-7-9-15(12-4,13-5)14-6/h11H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXULZQKARBZMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597207 | |
Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174219-86-4 | |
Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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